molecular formula C17H16N2O4 B14058381 Phthalimidinoglutarimide-propargyl-C1-OH

Phthalimidinoglutarimide-propargyl-C1-OH

Cat. No.: B14058381
M. Wt: 312.32 g/mol
InChI Key: CXYDJLZSIZXGEC-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-propargyl-C1-OH is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-C1-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. The propargyl group is introduced through nucleophilic substitution reactions, where propargyl alcohols are commonly used as starting materials. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-C1-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-C1-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Phthalimidinoglutarimide-propargyl-C1-OH can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-[7-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H16N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,2,7-10H2,(H,18,21,22)

InChI Key

CXYDJLZSIZXGEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCO

Origin of Product

United States

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